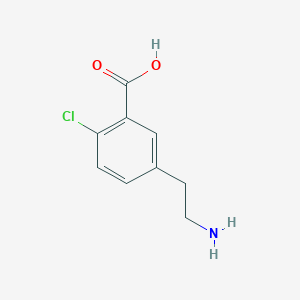

5-(2-Aminoethyl)-2-chlorobenzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10ClNO2 |

|---|---|

Molecular Weight |

199.63 g/mol |

IUPAC Name |

5-(2-aminoethyl)-2-chlorobenzoic acid |

InChI |

InChI=1S/C9H10ClNO2/c10-8-2-1-6(3-4-11)5-7(8)9(12)13/h1-2,5H,3-4,11H2,(H,12,13) |

InChI Key |

LDEALVYCNVCCAY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CCN)C(=O)O)Cl |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Molecular Structure Elucidation

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is instrumental in identifying the functional groups within a molecule through their characteristic vibrational frequencies.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. For 5-(2-Aminoethyl)-2-chlorobenzoic acid, the FTIR spectrum would be expected to show characteristic peaks corresponding to its various functional groups. The carboxylic acid group would exhibit a broad O-H stretching band and a strong C=O stretching absorption. The amino group would show N-H stretching vibrations. The aromatic ring would be identified by C-H and C=C stretching and bending vibrations, and the chloro-substituent would have a characteristic C-Cl stretching frequency.

Hypothetical FTIR Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| O-H Stretch | 3300-2500 (broad) | Carboxylic Acid |

| N-H Stretch | 3400-3250 | Amino Group |

| C-H Stretch (Aromatic) | 3100-3000 | Aromatic Ring |

| C=O Stretch | 1725-1700 | Carboxylic Acid |

| C=C Stretch (Aromatic) | 1600-1450 | Aromatic Ring |

| C-Cl Stretch | 800-600 | Chloro Group |

Note: This table is based on theoretical expectations and not on experimental data.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the case of this compound, Raman spectroscopy would be useful for characterizing the vibrations of the aromatic ring and the carbon-carbon backbone.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is one of the most powerful tools for elucidating the detailed structure of an organic molecule by providing information about the chemical environment of individual atoms.

¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environments, and their proximity to each other. The spectrum of this compound would be expected to show distinct signals for the protons on the aromatic ring, the ethyl chain, the amino group, and the carboxylic acid. The splitting patterns of these signals would reveal the connectivity of the protons.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum, allowing for the confirmation of the number and types of carbon atoms present. The chemical shifts would indicate the electronic environment of each carbon, for instance, distinguishing between aromatic, aliphatic, and carbonyl carbons.

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. The mass spectrum of this compound would show a molecular ion peak corresponding to its exact mass. The fragmentation pattern would likely involve the loss of the carboxylic acid group, the aminoethyl side chain, or the chlorine atom, providing further confirmation of the molecule's structure.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the confident determination of its elemental formula. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.

For this compound, with the chemical formula C9H10ClNO2, HRMS analysis would be expected to yield a measured mass that corresponds closely to its calculated theoretical exact mass. This precise measurement provides strong evidence for the compound's elemental makeup, confirming the presence of the expected number of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms.

| Parameter | Value |

|---|---|

| Chemical Formula | C9H10ClNO2 |

| Theoretical Exact Mass ([M+H]⁺) | 200.04783 u |

| Hypothetical Measured Mass ([M+H]⁺) | 200.04780 u |

| Hypothetical Mass Error | -0.15 ppm |

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a technique used to determine the structure of a molecule by fragmenting it and analyzing the resulting pieces. In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions (product ions) are detected. This fragmentation pattern provides a structural fingerprint of the molecule.

For this compound, the protonated molecule ([M+H]⁺) would be selected as the precursor ion. The fragmentation would likely occur at the molecule's weakest bonds. Expected fragmentation pathways could include the cleavage of the ethylamino side chain from the aromatic ring or the loss of small neutral molecules like water (H₂O) or carbon monoxide (CO) from the carboxylic acid group. Analysis of these fragments helps to piece together the compound's connectivity. ncsu.eduuab.edu

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Proposed Neutral Loss | Structural Interpretation |

|---|---|---|---|

| 200.05 | 182.04 | H₂O | Loss of water from the carboxylic acid group |

| 200.05 | 156.05 | C₂H₄N (iminium) | Cleavage of the C-C bond of the ethyl side chain |

| 200.05 | 155.00 | C₂H₅N (ethylamine) | Loss of the entire aminoethyl side chain |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique involves directing an X-ray beam onto a single crystal of the compound. The atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. By analyzing this pattern, scientists can calculate the positions of individual atoms, yielding a highly detailed molecular structure, including bond lengths, bond angles, and torsional angles. mdpi.com

While no specific crystal structure for this compound is publicly available, a crystallographic analysis would provide invaluable information. It would confirm the substitution pattern on the benzene (B151609) ring and reveal the conformation of the aminoethyl side chain. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding between the carboxylic acid and amino groups, which dictate how the molecules pack together in the solid state. researchgate.net

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 11.5 Å, β = 95° |

| Volume | 990 ų |

| Z (Molecules per unit cell) | 4 |

| Key Intermolecular Interaction | Hydrogen bonding (N-H···O, O-H···N) |

Computational Chemistry and Theoretical Investigations of 5 2 Aminoethyl 2 Chlorobenzoic Acid

Quantum Chemical Calculations for Electronic Structure

The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and spectroscopic properties. Quantum chemical calculations offer a powerful lens through which to examine these characteristics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. A DFT study of 5-(2-Aminoethyl)-2-chlorobenzoic acid would involve selecting an appropriate functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) to solve the Kohn-Sham equations. Such calculations would yield the molecule's optimized geometry, electronic energy, and the distribution of electron density. This information is crucial for predicting the most stable three-dimensional arrangement of the atoms and for deriving a host of other molecular properties.

Ab Initio Hartree-Fock (HF) Methods

The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While generally less accurate than modern DFT methods for many applications due to its neglect of electron correlation, HF calculations would provide valuable baseline information. A comparative analysis of results from both DFT and HF methods could offer insights into the role of electron correlation in determining the electronic properties of this compound.

Molecular Modeling and Electronic Property Analysis

Beyond the ground state electronic structure, computational models can elucidate the electronic properties that govern a molecule's interactions and reactivity.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a more reactive species. A theoretical study would calculate these orbital energies and map their spatial distributions.

Hypothetical Frontier Molecular Orbital Data

| Parameter | Hypothetical Energy (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.3 | Difference between LUMO and HOMO energies |

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. The MEP map is generated by plotting the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and prone to electrophilic attack, such as the region around the carboxylic acid group. Conversely, areas of positive potential (typically colored blue) are electron-deficient and susceptible to nucleophilic attack, often found around the amino group's hydrogen atoms.

Reactivity and Derivatization Studies of 5 2 Aminoethyl 2 Chlorobenzoic Acid

Mechanistic Investigations of Reaction Pathways

While specific mechanistic studies exclusively focused on 5-(2-aminoethyl)-2-chlorobenzoic acid are not extensively documented, its reaction pathways can be inferred from the well-established principles of related compounds. The presence of both a nucleophilic amino group and an electrophilic carboxyl group within the same molecule allows for the possibility of intramolecular cyclization. For instance, under certain conditions, amino acids can undergo intramolecular reactions. The specific conditions, such as the presence of a catalyst and the reaction temperature, would determine the favorability of such cyclization versus intermolecular reactions.

The chloro-substituted benzoic acid moiety also presents interesting mechanistic possibilities. For example, in reactions involving the displacement of the chlorine atom, the mechanism is unlikely to be a simple S_N2 type reaction due to the steric hindrance of the benzene (B151609) ring. Instead, a nucleophilic aromatic substitution (SNAr) mechanism, proceeding through an addition-elimination pathway, is more plausible, especially if activating groups are present on the ring. wikipedia.orgbyjus.com The formation of a benzyne intermediate via an elimination-addition mechanism is another possibility, particularly under strongly basic conditions. chemistrysteps.com

Functional Group Interconversions and Transformations

The functional groups of this compound can be readily converted into other functionalities, expanding its synthetic utility. The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride. Conversely, the amino group can be transformed into various other nitrogen-containing functional groups. For instance, it can be converted to an azide (B81097), which can then be reduced to the amine or used in click chemistry reactions.

The interplay between the functional groups allows for a variety of transformations. For example, the carboxylic acid can be converted to an acyl chloride, which can then react with the amino group of another molecule to form an amide bond. This highlights the potential of this compound as a bifunctional monomer in polymerization reactions. The ability to selectively modify one functional group while leaving the others intact is a key aspect of its synthetic versatility. ub.edufiveable.mevanderbilt.edu

Strategic Derivatization for Chemical Modification and Applications

Amidation Reactions at the Carboxyl Group

The carboxylic acid functionality of this compound is readily converted to amides, which is one of the most common and important reactions in organic synthesis. researchgate.net This transformation can be achieved through various methods, including the use of coupling reagents or by converting the carboxylic acid to a more reactive intermediate like an acyl chloride.

Amidation can be performed with a wide range of primary and secondary amines to introduce diverse substituents. The choice of coupling reagent and reaction conditions is crucial to ensure high yields and minimize side reactions. Common coupling agents include carbodiimides (like DCC and EDC), phosphonium salts (like PyBOP), and uronium salts (like HATU and HBTU). nih.gov Direct amidation can also be achieved by heating the carboxylic acid with an amine, often with a catalyst to facilitate the dehydration process. nih.gov

| Amine | Coupling Method | Product | Reference |

|---|---|---|---|

| Aniline | Acyl chloride | N-phenyl-5-(2-aminoethyl)-2-chlorobenzamide | |

| Benzylamine | DCC | N-benzyl-5-(2-aminoethyl)-2-chlorobenzamide | |

| Morpholine | HATU | (5-(2-aminoethyl)-2-chlorophenyl)(morpholino)methanone | sphinxsai.com |

Functionalization of the Aminoethyl Moiety

The primary amino group on the ethyl side chain is a key site for derivatization, allowing for the introduction of a wide array of functional groups and molecular scaffolds. Common functionalization reactions include acylation, alkylation, and sulfonylation.

Acylation of the amino group with acyl chlorides or anhydrides yields the corresponding amides. This is a straightforward and high-yielding reaction that can be used to attach various alkyl or aryl groups. Alkylation, typically performed with alkyl halides, introduces alkyl substituents on the nitrogen atom. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is another effective method for introducing alkyl groups. youtube.com

| Reagent | Reaction Type | Functional Group Introduced | Reference |

|---|---|---|---|

| Acetyl chloride | Acylation | Acetamide (B32628) | sphinxsai.com |

| Methyl iodide | Alkylation | Methylamine | |

| Benzaldehyde/NaBH4 | Reductive Amination | Benzylamine | youtube.com |

| Tosyl chloride | Sulfonylation | Tos sulfonamide | ck12.org |

Halogen Substitution Reactions

The chlorine atom on the aromatic ring can be replaced by other groups through nucleophilic aromatic substitution (SNAr) reactions. byjus.com The success of these reactions is highly dependent on the nature of the nucleophile and the presence of electron-withdrawing groups on the aromatic ring. While the carboxylic acid and aminoethyl groups are not strongly electron-withdrawing, SNAr can still be achieved under forcing conditions or with the use of a catalyst.

For example, the chlorine atom can be displaced by nucleophiles such as amines, alkoxides, or thiolates. byjus.com Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki coupling, provide powerful methods for forming new carbon-nitrogen and carbon-carbon bonds at the position of the chlorine atom. These reactions significantly expand the range of derivatives that can be synthesized from this compound.

| Nucleophile/Reagent | Reaction Type | Product | Reference |

|---|---|---|---|

| Sodium methoxide | SNAr | 5-(2-Aminoethyl)-2-methoxybenzoic acid | byjus.com |

| Aniline, Pd catalyst | Buchwald-Hartwig Amination | 5-(2-Aminoethyl)-2-(phenylamino)benzoic acid | researchgate.net |

| Phenylboronic acid, Pd catalyst | Suzuki Coupling | 5'-(2-Aminoethyl)-[1,1'-biphenyl]-2-carboxylic acid | researchgate.net |

Analytical Methodologies for Isolation, Purification, and Quantification

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating mixtures into their individual components. The separation is based on the differential distribution of the analytes between a stationary phase and a mobile phase. For a compound like 5-(2-Aminoethyl)-2-chlorobenzoic acid, which possesses both an acidic carboxylic group and a basic amino group, various chromatographic methods can be optimized for effective separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally unstable compounds like this compound. It offers high resolution, speed, and sensitivity. The separation in HPLC is typically achieved on a column packed with small particles (the stationary phase) through which a pressurized liquid (the mobile phase) is passed.

The zwitterionic nature of this compound, due to its amino and carboxylic acid functional groups, allows for analysis using reversed-phase, normal-phase, or ion-exchange chromatography. Reversed-phase HPLC (RP-HPLC) is the most common approach. In this mode, a nonpolar stationary phase, such as octadecylsilane (B103800) (C18), is used with a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. ekb.eg The retention of the compound can be manipulated by adjusting the pH of the mobile phase. At a low pH, the carboxylic acid group is protonated, reducing its polarity, while the amino group is protonated, increasing its polarity. Conversely, at a high pH, the carboxylic acid is deprotonated (more polar) and the amino group is neutral (less polar). The addition of buffers, such as ammonium (B1175870) acetate (B1210297) or phosphate, is crucial for controlling the pH and ensuring reproducible retention times. scispace.comnih.gov Detection is commonly performed using a UV-Vis detector, as the benzene (B151609) ring in the molecule absorbs ultraviolet light. scispace.com

Method validation, as per International Conference on Harmonization (ICH) guidelines, is essential for ensuring the reliability of an HPLC method and typically includes assessing specificity, linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). ekb.egnih.gov

Table 1: Illustrative HPLC Parameters for Analysis of Benzoic Acid Derivatives

| Parameter | Condition | Rationale/Comment |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds. |

| Mobile Phase | Gradient of Acetonitrile and 0.025 M Ammonium Acetate buffer (pH 3.5) | The organic modifier (acetonitrile) elutes the compound, while the acidic buffer controls the ionization state of the analyte, improving peak shape and retention. scispace.com |

| Flow Rate | 0.6 - 1.0 mL/min | A standard flow rate for analytical scale columns, balancing analysis time and separation efficiency. scispace.com |

| Detection | UV-Vis at 230 nm | The aromatic ring of the compound allows for sensitive detection at this wavelength. scispace.com |

| Column Temperature | 25 - 40 °C | Maintaining a constant temperature ensures reproducible retention times. ekb.eg |

| Injection Volume | 10 - 20 µL | A typical volume for analytical HPLC. scispace.com |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For compounds that are non-volatile, such as amino acids and benzoic acids, a derivatization step is required to convert them into more volatile and thermally stable analogues suitable for GC analysis. researchgate.netnih.gov this compound contains polar -NH2 and -COOH groups, which make it non-volatile.

Derivatization is a critical prerequisite for the GC analysis of this compound. The process involves chemically modifying the polar functional groups. The carboxylic acid group can be esterified (e.g., methylation with diazomethane), and the amino group can be acylated (e.g., with trifluoroacetic anhydride). nih.gov Another approach is the simultaneous derivatization of both groups using reagents like alkyl chloroformates (e.g., ethyl or isobutyl chloroformate). nih.govresearchgate.net This one-step reaction in an aqueous medium is convenient and effective. nih.gov

Once derivatized, the analyte is injected into the GC system, where it is vaporized and carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through a capillary column. The column's inner surface is coated with a stationary phase (e.g., a nonpolar DB-5 or a more polar phase). Separation occurs based on the compound's boiling point and its interaction with the stationary phase. researchgate.net A Flame Ionization Detector (FID) is commonly used for quantification.

Table 2: Typical GC Parameters for Analysis of Derivatized Amino and Benzoic Acids

| Parameter | Condition | Rationale/Comment |

|---|---|---|

| Derivatization Agent | Alkyl Chloroformate (e.g., ethyl chloroformate) or Diazomethane followed by an acylating agent. | Necessary to increase the volatility and thermal stability of the analyte. researchgate.netnih.gov |

| Column | HP-5 or DB-5 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) | A common, robust, nonpolar column suitable for a wide range of derivatized compounds. researchgate.net |

| Carrier Gas | Helium or Nitrogen at ~1 mL/min | Inert mobile phase to carry the analyte through the column. |

| Injector Temperature | 250 - 280 °C | Ensures rapid and complete vaporization of the derivatized analyte. |

| Oven Program | Initial temp ~100 °C, ramped to ~280 °C | A temperature gradient is used to elute compounds with different boiling points effectively. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides good sensitivity for organic compounds, while MS provides structural information. |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of mixtures, monitoring reaction progress, and determining the purity of a compound. umass.edulibretexts.org The stationary phase is typically a thin layer of an adsorbent like silica (B1680970) gel or alumina (B75360) coated on a plate of glass, plastic, or aluminum. chemguide.co.uk

For the analysis of this compound, silica gel plates are commonly used. psu.edu A small spot of the sample solution is applied near the bottom of the plate, which is then placed in a sealed chamber containing a shallow pool of a suitable solvent (the mobile phase). The mobile phase ascends the plate via capillary action, and separation occurs based on the differential partitioning of the analyte between the stationary and mobile phases. umass.edu Due to the polar nature of silica gel, nonpolar compounds travel further up the plate (higher Retention Factor, Rf value), while polar compounds interact more strongly with the stationary phase and travel shorter distances (lower Rf value). utexas.edu

The selection of the mobile phase is critical for achieving good separation. libretexts.org For chlorobenzoic acids, solvent systems like benzene have been used, but safer alternatives such as toluene-based systems or mixtures like hexane (B92381) and ethyl acetate are preferred. psu.edu Visualization of the separated spots, which are often colorless, can be achieved by placing the plate under UV light (if the compound is UV-active or the plate contains a fluorescent indicator) or by using a chemical stain, such as iodine vapor or a pH indicator spray like bromocresol green, which reacts with the acidic group. umass.edupsu.edu

Table 3: General TLC System for Analysis of Aromatic Acids

| Parameter | Condition | Rationale/Comment |

|---|---|---|

| Stationary Phase | Silica gel 60 F254 pre-coated plates | The fluorescent indicator (F254) allows for visualization under UV light at 254 nm. rsc.org |

| Mobile Phase | Toluene:Acetone:Methanol:Ammonia (e.g., 8:3:3:0.1 v/v) | A mixed solvent system allows for fine-tuning of polarity to achieve optimal separation and good Rf values. rsc.org |

| Development | Ascending development in a saturated chamber | Saturating the chamber with solvent vapors ensures better reproducibility by preventing solvent evaporation from the plate surface. chemguide.co.uk |

| Visualization | 1. UV light (254 nm) 2. Iodine vapor 3. Bromocresol green spray | UV light reveals spots as dark areas on a glowing background. Iodine forms colored complexes with organic compounds. Bromocresol green gives yellow spots on a blue/green background for acidic compounds. umass.edupsu.edu |

| Quantification | Densitometry (scans the plate at a specific wavelength) | Allows for quantitative analysis of the separated spots on the TLC plate. nih.gov |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of spectroscopy, most notably mass spectrometry. These methods provide both quantitative data and structural information, making them invaluable for the definitive identification of compounds in complex mixtures.

LC-MS and GC-MS Applications for Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques for the analysis of complex mixtures.

LC-MS is particularly well-suited for this compound as it can analyze polar, non-volatile compounds in their native form without the need for derivatization. The eluent from the HPLC column is directed into the ion source of the mass spectrometer. Electrospray ionization (ESI) is a common ion source that generates charged droplets, which then desolvate to produce gas-phase ions of the analyte. These ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z). LC-MS can provide the molecular weight of the parent compound and, through tandem MS (MS/MS), can generate fragment ions that provide structural information, confirming the identity of the compound. scispace.comnih.gov This technique is highly sensitive and selective, making it ideal for analyzing trace levels of the compound in complex matrices like biological fluids or environmental samples. researchgate.net

GC-MS combines the high separation efficiency of gas chromatography with the powerful detection capabilities of mass spectrometry. hpst.cz As discussed previously, this compound requires derivatization to be amenable to GC. After separation on the GC column, the derivatized analyte enters the MS ion source, typically an electron ionization (EI) source. In EI, high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum is a unique "fingerprint" of the compound, which can be compared to spectral libraries for positive identification. ijper.org GC-MS is a robust and sensitive method for the quantification and identification of derivatizable compounds in complex mixtures. researchgate.netnih.gov

Table 4: Comparison of LC-MS and GC-MS for this compound Analysis

| Feature | LC-MS | GC-MS |

|---|---|---|

| Derivatization | Not required | Mandatory |

| Typical Ion Source | Electrospray Ionization (ESI) | Electron Ionization (EI) |

| Parent Ion | [M+H]+ or [M-H]- is typically observed | Molecular ion (M+) may be weak or absent due to extensive fragmentation |

| Fragmentation | Controlled via collision-induced dissociation (CID) in MS/MS | Extensive and reproducible fragmentation pattern |

| Library Matching | Possible with MS/MS libraries | Standard practice with extensive EI libraries (e.g., NIST) ijper.org |

| Application | Ideal for polar, non-volatile, thermally labile compounds in complex biological or aqueous samples. scispace.comresearchgate.net | Excellent for volatile or derivatizable compounds; provides high-confidence identification via spectral fingerprinting. researchgate.netnih.gov |

High-Resolution Mass Spectrometry for Trace Compound Analysis

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements (typically with an error of less than 5 ppm), which allows for the determination of the elemental formula of an analyte. csic.es This capability is a significant advantage over nominal mass spectrometers, as it can distinguish between compounds that have the same nominal mass but different elemental compositions.

When analyzing for this compound (C9H10ClNO2) in complex samples, HRMS can definitively confirm its presence by matching the experimentally measured accurate mass to the theoretical (calculated) mass of its protonated or deprotonated ion. For example, the theoretical exact mass of the protonated molecule [M+H]+ is 200.0473. HRMS can measure this mass with high precision, ruling out other potential isobaric interferences. This high degree of certainty in identification is crucial for metabolomics, environmental analysis, and impurity profiling, where unknown compounds are frequently encountered. ethz.ch

HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier-transform ion cyclotron resonance (FT-ICR) analyzers, are often coupled with liquid chromatography (LC-HRMS). This combination provides excellent chromatographic separation, highly accurate mass measurements, and the ability to perform MS/MS for structural confirmation, making it the gold standard for trace compound analysis and identification. scispace.com

Table 5: HRMS Data for Identification of this compound

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C9H10ClNO2 | The elemental composition of the target analyte. |

| Nominal Mass | 199 | The integer mass of the most abundant isotopes. |

| Monoisotopic Mass | 199.0400 | The exact mass calculated using the most abundant isotope of each element. |

| Theoretical m/z [M+H]+ | 200.0473 | Calculated accurate mass of the protonated molecule. |

| Theoretical m/z [M-H]- | 198.0327 | Calculated accurate mass of the deprotonated molecule. |

| Required Mass Accuracy | < 5 ppm | The typical threshold for confident elemental composition assignment in HRMS. |

Pre-column and Post-column Derivatization Strategies for Enhanced Detection

For compounds that lack a strong chromophore or fluorophore, derivatization is a chemical modification technique employed to enhance their detection and quantification in analytical chromatography. actascientific.comactascientific.com This process converts the analyte into a derivative with improved chromatographic properties or detectability. actascientific.com The two primary strategies for derivatization in high-performance liquid chromatography (HPLC) are pre-column and post-column derivatization, each with distinct advantages and applications for the analysis of molecules like this compound. actascientific.comacademicjournals.org This compound possesses two reactive functional groups amenable to derivatization: a primary amino group on the ethyl side chain and a carboxylic acid group on the benzene ring.

Pre-column Derivatization

In pre-column derivatization, the analyte is chemically modified before its introduction into the HPLC system. shimadzu.comshimadzu.com This approach is widely used because it can be readily adapted for ultra-high-performance liquid chromatography (UHPLC) systems. shimadzu.com A significant advantage of this method is that any excess derivatizing reagent can be separated from the analyte derivative during the chromatographic run, preventing interference with detection. shimadzu.com

For the primary amino group of this compound, several reagents are commonly used to introduce a fluorescent or UV-active tag. researchgate.net o-Phthalaldehyde (OPA), in the presence of a thiol like 2-mercaptoethanol, reacts rapidly with primary amines to form highly fluorescent isoindole derivatives. actascientific.comlibretexts.orgresearchgate.net Another widely used reagent is 9-fluorenylmethyl chloroformate (FMOC-Cl), which reacts with both primary and secondary amines to yield derivatives with strong UV absorbance and fluorescence. researchgate.netlibretexts.orgresearchgate.net Dansyl chloride is another option that forms stable, fluorescent derivatives with primary and secondary amines. libretexts.orgnih.gov

The carboxylic acid moiety can also be targeted for pre-column derivatization, often to create a fluorescent ester. One such strategy involves the use of the oxazine (B8389632) dye, Nile Blue, which reacts with carboxylic acids (after conversion to acid chlorides) to form derivatives that fluoresce in the far-red spectral region. nih.gov This can lead to very low limits of detection, especially when coupled with laser-induced fluorescence detectors. nih.gov

Table 1: Common Pre-column Derivatization Reagents for Functional Groups in this compound

| Functional Group | Derivatizing Reagent | Detection Method | Key Characteristics |

|---|---|---|---|

| Primary Amino | o-Phthalaldehyde (OPA) with thiol | Fluorescence | Rapid reaction at room temperature; one of the most common reagents for primary amines. shimadzu.comlibretexts.org |

| Primary Amino | 9-fluorenylmethyl chloroformate (FMOC-Cl) | UV/Fluorescence | Reacts with primary and secondary amines; produces stable derivatives. researchgate.netlibretexts.org |

| Primary Amino | Dansyl Chloride (DNS-Cl) | Fluorescence | Forms stable derivatives; reaction often carried out at high pH for 35-50 minutes. actascientific.comlibretexts.orgnih.gov |

| Primary Amino | Benzoyl Chloride | UV | A common derivatizing reagent for amines. nih.gov |

| Primary Amino | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) | Fluorescence | Used for the derivatization of amino acids and biogenic amines. academicjournals.orgoup.com |

| Carboxylic Acid | Nile Blue (via acid chloride) | Fluorescence/Laser-Induced Fluorescence | Forms a fluorescent derivative; post-column pH adjustment can enhance fluorescence. nih.gov |

| Carboxylic Acid | Pentafluorobenzyl bromide (PFB-Br) | Electron Capture (GC) / UV (HPLC) | Adds a halogenated group, enhancing detectability. libretexts.org |

Post-column Derivatization

Post-column derivatization involves the reaction of the analyte with a derivatizing reagent after separation on the HPLC column but before detection. shimadzu.com This method is advantageous because it is less susceptible to interference from the sample matrix, as the analyte is already purified by the chromatographic process. shimadzu.com This leads to excellent reproducibility and quantitative performance, making it suitable for a diverse range of sample types. shimadzu.com

The primary challenge in post-column derivatization is that the reagent itself must not produce a signal in the detector, as it is continuously mixed with the column effluent. shimadzu.com For the primary amino group of this compound, OPA is a suitable post-column reagent because it is not fluorescent and only becomes so after reacting with a primary amine. actascientific.comwesternsydney.edu.au Ninhydrin is another classic post-column reagent for amines, although it typically requires heating to facilitate the reaction and forms a product detected by UV-Vis absorption. actascientific.comshimadzu.com Fluorescamine is also used, reacting with primary amines at pH 9 to form fluorescent products. actascientific.comwesternsydney.edu.au

Table 2: Common Post-column Derivatization Reagents for the Amino Group of this compound

| Functional Group | Derivatizing Reagent | Detection Method | Key Characteristics |

|---|---|---|---|

| Primary Amino | o-Phthalaldehyde (OPA) | Fluorescence | Reagent is not fluorescent, minimizing background signal; reaction is rapid. actascientific.comshimadzu.comwesternsydney.edu.au |

| Primary Amino | Ninhydrin | UV-Vis (570 nm) | A classic reagent for amino acids; reaction often requires heat. actascientific.comshimadzu.com |

| Primary Amino | Fluorescamine | Fluorescence | Reacts with primary amines at pH 9; reaction is very fast. actascientific.comwesternsydney.edu.au |

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Building Block in Complex Chemical Synthesis

The molecular architecture of 5-(2-Aminoethyl)-2-chlorobenzoic acid provides a robust framework for the assembly of complex chemical structures. The presence of multiple reactive sites—the carboxylic acid group, the amino group, and the chlorinated aromatic ring—allows for a variety of chemical transformations, making it an ideal starting point for multi-step syntheses. Organic chemists leverage these functional groups to introduce new molecular fragments and build elaborate three-dimensional arrangements.

The carboxylic acid moiety can be readily converted into esters, amides, or acid chlorides, providing a gateway for a host of coupling reactions. Similarly, the primary amino group can undergo reactions such as acylation, alkylation, and diazotization, further expanding the synthetic possibilities. The chlorine atom on the benzene (B151609) ring can be substituted through various nucleophilic aromatic substitution reactions or participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-heteroatom bonds. This trifunctional nature allows for a programmed, sequential modification of the molecule, enabling the controlled and predictable construction of highly complex target molecules.

| Functional Group | Potential Reactions | Synthetic Utility |

| Carboxylic Acid | Esterification, Amidation, Acid Chloride Formation | Linkage to other molecules, activation for coupling reactions |

| Amino Group | Acylation, Alkylation, Diazotization | Introduction of new side chains, formation of heterocyclic rings |

| Chloro Group | Nucleophilic Aromatic Substitution, Cross-Coupling Reactions | Formation of C-C and C-X bonds, diversification of the aromatic core |

Design and Synthesis of Ligands for Coordination Chemistry

In the realm of coordination chemistry, the design of ligands is paramount to controlling the properties and reactivity of metal complexes. This compound serves as an excellent scaffold for the synthesis of novel ligands. The amino and carboxyl groups can act as donor atoms, coordinating to a central metal ion to form stable chelate rings. The ethyl spacer between the amino group and the aromatic ring provides flexibility, allowing the ligand to adopt various conformations to accommodate different metal coordination geometries.

Furthermore, the aromatic backbone can be functionalized to modulate the electronic properties of the resulting ligand. For instance, the introduction of electron-donating or electron-withdrawing groups on the benzene ring can influence the electron density at the donor atoms, thereby tuning the strength of the metal-ligand bond. This tunability is crucial for applications in catalysis, where the electronic environment of the metal center dictates its catalytic activity and selectivity. The ability to systematically modify the ligand structure allows for the rational design of metal complexes with desired electronic, optical, or magnetic properties.

Exploration in Precursor Chemistry for Specialty Organic Compounds

Beyond its role as a direct building block, this compound is also a valuable precursor for the synthesis of a variety of specialty organic compounds. These compounds often possess unique properties that make them suitable for use in niche applications, such as pharmaceuticals, agrochemicals, and functional materials.

For example, the aminoethyl and carboxylic acid functionalities can be utilized to construct heterocyclic ring systems. Through intramolecular cyclization reactions, a range of nitrogen- and oxygen-containing heterocycles can be accessed. These heterocyclic motifs are prevalent in many biologically active molecules and are key components of many functional organic materials. The chloro-substituent on the aromatic ring can be retained in the final product or can be used as a handle for further synthetic transformations, adding another layer of versatility to this precursor molecule. The ability to generate diverse and complex molecular architectures from a single, readily accessible starting material underscores the importance of this compound in the development of new and innovative organic compounds.

Structure Activity Relationship Sar Studies: Theoretical and Mechanistic Perspectives

Computational Approaches to Elucidating SAR

Computational modeling serves as a powerful tool in predicting the biological activity of molecules by simulating their interactions with biological targets. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are instrumental in this regard.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For derivatives of 5-(2-Aminoethyl)-2-chlorobenzoic acid, a QSAR study would involve synthesizing analogues with varied substituents and correlating their measured activities with physicochemical descriptors. Key descriptors would include:

Electronic Properties: Hammett constants (σ) to quantify the electron-donating or withdrawing nature of substituents.

Hydrophobicity: The partition coefficient (logP) to describe the molecule's lipophilicity.

Steric Parameters: Molar refractivity (MR) or Taft steric parameters (Es) to account for the size and shape of substituents.

Mathematical modeling techniques have been successfully employed to predict the activities of various benzoic acid derivatives. psu.eduresearchgate.net

The table below illustrates hypothetical descriptors that would be relevant in a QSAR study of analogues of this compound.

| Analogue | Substituent at C5 | Hammett Constant (σ) | LogP | Molar Refractivity (MR) | Predicted Activity (Arbitrary Units) |

| 1 | -CH2CH2NH2 | -0.01 | 1.2 | 25.4 | 100 |

| 2 | -CH2CH2OH | 0.00 | 1.0 | 20.8 | 85 |

| 3 | -CH2COOH | 0.28 | 0.8 | 22.1 | 70 |

| 4 | -H | 0.00 | 2.1 | 1.0 | 50 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Analysis of Electronic and Steric Effects on Molecular Reactivity

The electronic and steric properties of the substituents on the benzoic acid ring profoundly influence the molecule's reactivity and its ability to interact with biological targets.

Electronic Effects: The chlorine atom at the 2-position and the aminoethyl group at the 5-position exert significant electronic effects on the benzoic acid ring.

Chlorine (at C2): As a halogen, chlorine is an electron-withdrawing group via induction (-I effect) and a weak deactivating group in electrophilic aromatic substitution. Its presence can influence the acidity of the carboxylic acid group and the electron density distribution across the aromatic ring.

Aminoethyl Group (at C5): The amino group is an activating group, donating electron density to the ring through resonance (+R effect), although the ethyl linker mitigates this effect compared to a directly attached amino group.

These electronic influences are critical for the molecule's pKa value, which in turn affects its ionization state at physiological pH and its ability to cross cell membranes. A study on phenolic acid derivatives suggested that strong electron-donating groups on the benzene (B151609) ring could be linked to their bioactivity. researchgate.net

Steric Effects: The spatial arrangement of atoms, or steric effects, also plays a crucial role. The chlorine atom at the ortho-position to the carboxylic acid can influence the conformation of the carboxyl group, potentially affecting its ability to form intermolecular hydrogen bonds. The flexibility of the aminoethyl side chain allows it to adopt various conformations, which can be crucial for fitting into a binding pocket. The size and shape of any introduced substituents are known to affect the binding mode and orientation of 2,5-substituted benzoic acid scaffolds. nih.gov

Influence of Substituents on Intermolecular Interactions

The nature of the substituents on the this compound scaffold dictates the types and strengths of intermolecular interactions it can form. These interactions are fundamental to its biological activity.

Hydrogen Bonding: The carboxylic acid and amino groups are primary sites for hydrogen bonding. psu.edu The carboxylic acid can act as both a hydrogen bond donor (from the hydroxyl group) and acceptor (at the carbonyl oxygen). The primary amine of the aminoethyl group is a hydrogen bond donor. The presence of an electronegative atom, like a halogen, near an amino group can reduce the basicity of the amine, making it a poorer hydrogen bond donor. mdpi.com

Halogen Bonding: The chlorine atom can participate in halogen bonding, an interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophile. This has been recognized as a significant force in molecular recognition and crystal engineering.

π-Interactions: The aromatic ring can engage in π-π stacking with other aromatic residues in a protein target. The electron density of the ring, modulated by the chloro and aminoethyl substituents, will influence the strength of these interactions.

Hydrophobic Interactions: The ethyl linker in the aminoethyl side chain and the aromatic ring itself contribute to the molecule's hydrophobicity, allowing for interactions with nonpolar regions of a binding site.

The following table summarizes the potential intermolecular interactions for the functional groups of this compound.

| Functional Group | Potential Intermolecular Interactions |

| Carboxylic Acid | Hydrogen Bonding (Donor and Acceptor), Ionic Interactions (as carboxylate) |

| Aminoethyl Group | Hydrogen Bonding (Donor), Electrostatic Interactions (as ammonium) |

| Chloro Group | Halogen Bonding, van der Waals forces |

| Benzoic Acid Ring | π-π Stacking, Hydrophobic Interactions |

Future Research Directions and Potential Innovations

Exploration of Novel Synthetic Routes and Reaction Methodologies

Future explorations could concentrate on:

C-H Activation/Functionalization: Investigating modern synthetic methodologies, such as transition-metal-catalyzed C-H activation, to directly introduce the aminoethyl group onto a pre-existing 2-chlorobenzoic acid skeleton. This would represent a more atom-economical approach compared to traditional methods.

Biocatalysis: Employing enzymes to catalyze specific steps in the synthesis could lead to greener processes with high stereo- and regioselectivity, reducing the need for protecting groups and minimizing waste.

Flow Chemistry: Developing continuous flow processes for the synthesis could enhance safety, reproducibility, and scalability. This is particularly relevant for managing potentially energetic or hazardous intermediates.

A comparative table of potential synthetic strategies is outlined below.

| Methodology | Potential Advantages | Key Research Challenges |

| Convergent Synthesis | Modular approach, potentially higher overall yield. | Identification of efficient coupling reactions. |

| C-H Activation | High atom economy, reduces step count. | Achieving high regioselectivity, catalyst development. |

| Biocatalysis | Green chemistry, high selectivity, mild conditions. | Enzyme discovery and engineering, substrate scope. |

| Flow Chemistry | Improved safety, scalability, and process control. | Reactor design, optimization of reaction parameters. |

Expansion of Derivatization Potential for Diverse Chemical Scaffolds

The trifunctional nature of 5-(2-Aminoethyl)-2-chlorobenzoic acid makes it an ideal candidate for creating libraries of diverse chemical compounds. Future research should systematically explore the derivatization potential at each functional site.

Amine Group Derivatization: The primary amine of the aminoethyl side chain is a versatile handle for reactions such as acylation, alkylation, sulfonylation, and reductive amination. A wide array of reagents, including dansyl chloride and Fmoc-Cl, can be used to introduce new functionalities, which could be useful for enhancing chromatographic separation or ionization efficiency in analytical methods. nih.gov

Carboxylic Acid Group Derivatization: The carboxyl group can be readily converted into esters, amides, acid halides, and other derivatives. This opens pathways to creating prodrugs, linking the molecule to polymers, or developing novel bioactive compounds through amide bond formation with various amines and amino acids.

Aromatic Ring Functionalization: While the existing chloro and alkylamino-substituted benzoic acid structure presents a specific electronic environment, further functionalization of the aromatic ring through electrophilic or nucleophilic aromatic substitution could be explored. For instance, reactions at the positions ortho and para to the activating aminoethyl group could be investigated.

The derivatization potential allows for the systematic modification of the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity.

| Functional Group | Reaction Type | Potential Reagents | Resulting Functional Group |

| Primary Amine | Acylation | Acid chlorides, Anhydrides | Amide |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide | |

| Reductive Amination | Aldehydes/Ketones, NaBH₃CN | Secondary/Tertiary Amine | |

| Carboxylic Acid | Esterification | Alcohols, Acid catalyst | Ester |

| Amidation | Amines, Coupling agents (e.g., DCC, EDC) | Amide | |

| Aromatic Ring | Electrophilic Substitution | Nitrating/Halogenating agents | Nitro/Halo-substituted ring |

Application of Advanced Analytical and Computational Techniques

A thorough characterization of this compound and its future derivatives is essential. Advanced analytical and computational methods will be indispensable in this pursuit.

Analytical Techniques:

Spectroscopy and Spectrometry: While standard techniques like NMR and IR are fundamental, advanced mass spectrometry techniques (e.g., LC-MS/MS) will be crucial for analyzing complex mixtures and trace amounts of derivatives. ddtjournal.com Vibrational spectroscopy, including Fourier Transform Raman (FT-Raman) and Fourier Transform Infrared (FTIR) spectroscopy, can provide detailed insights into the molecular structure and vibrational modes, as has been demonstrated for the related compound 5-amino-2-chlorobenzoic acid. nih.gov

Chromatography: High-performance liquid chromatography (HPLC) will be the primary tool for purification and analysis. The development of specific chromatographic methods, potentially involving derivatization to enhance detection, will be a key research area. academicjournals.org

Structural Analysis: Single-crystal X-ray diffraction could be used to unambiguously determine the three-dimensional structure of the parent compound and its derivatives, providing valuable information on conformation and intermolecular interactions.

Computational Techniques:

Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to predict molecular geometries, vibrational frequencies, electronic properties (such as HOMO-LUMO gaps), and reaction mechanisms. nih.gov These calculations can complement experimental data and guide synthetic efforts.

Molecular Modeling: For potential pharmaceutical applications, molecular docking studies can be performed to predict the binding modes and affinities of derivatives with biological targets.

Quantitative Structure-Activity Relationship (QSAR): Once a library of derivatives with measured biological activity is available, QSAR models can be developed to correlate chemical structure with activity, enabling the rational design of more potent compounds.

| Technique | Application Area | Information Gained |

| LC-MS/MS | Analysis & Quantification | Molecular weight, fragmentation patterns, purity. |

| FT-Raman/FTIR | Structural Characterization | Vibrational modes, functional group identification. nih.gov |

| X-ray Crystallography | Structural Elucidation | 3D molecular structure, bond lengths/angles. |

| DFT Calculations | Property Prediction | Optimized geometry, electronic properties, spectra. nih.gov |

| Molecular Docking | In Silico Screening | Binding affinity and mode to biological targets. |

Investigation into Broader Chemical Applications

The structural motifs present in this compound suggest its potential as a versatile building block in various fields beyond traditional organic synthesis. Future research should aim to uncover these broader applications.

Medicinal Chemistry: Aminobenzoic acids are important scaffolds in drug discovery. nih.gov The title compound could serve as a precursor for the synthesis of novel therapeutic agents. The flexible aminoethyl chain and the rigid chlorobenzoic acid core could interact with biological targets. The related compound, 5-amino-2-chlorobenzoic acid, is known as an intermediate in the synthesis of SGLT-2 inhibitors. guidechem.com Investigating the biological activity of derivatives of this compound could be a fruitful area of research.

Materials Science: The presence of both an amine and a carboxylic acid group makes this compound a potential monomer for the synthesis of novel polyamides or other condensation polymers. The chlorine substituent could further be used for post-polymerization modification, imparting specific properties like flame retardancy or altered solubility.

Coordination Chemistry: The molecule could act as a chelating ligand for various metal ions, coordinating through the amine nitrogen and the carboxylate oxygen. Such metal complexes could have interesting catalytic, magnetic, or optical properties.

The exploration of these diverse applications will rely on interdisciplinary collaboration and a systematic investigation of the properties of the novel compounds derived from this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-(2-Aminoethyl)-2-chlorobenzoic acid, and what analytical techniques are essential for confirming its purity and structural integrity?

- Methodological Answer : Synthesis typically begins with halogenated benzoic acid derivatives (e.g., 2-chlorobenzoic acid) followed by aminoethyl group introduction via alkylation or coupling reactions. For example, nucleophilic substitution or reductive amination can be employed. Post-synthesis, purity is confirmed using HPLC (>98% purity threshold) and structural validation via -NMR (e.g., δ 2.8–3.2 ppm for aminoethyl protons) and IR spectroscopy (e.g., 1680–1700 cm for carboxylic acid C=O). Crystallographic analysis (XRD) further confirms molecular geometry, as demonstrated in studies of analogous chlorobenzoic acids .

Q. What are the key considerations when designing experiments to assess the stability of this compound under various pH and temperature conditions?

- Methodological Answer : Stability studies should include:

- pH variation : Use buffered solutions (pH 2–12) to monitor degradation via UV-Vis spectroscopy or LC-MS.

- Temperature : Accelerated stability testing at 40°C, 60°C, and 80°C, with sampling intervals (e.g., 0, 7, 14 days).

- Analytical endpoints : Track carboxylic acid integrity (TLC) and aminoethyl group stability (Ninhydrin assay). Reference protocols from EPA toxicity assessments of chlorobenzoic acid analogs .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data between computational predictions and experimental results for this compound?

- Methodological Answer : Discrepancies arise from hydrogen bonding or packing effects. Strategies include:

- Comparative analysis : Align experimental XRD data (e.g., unit cell parameters from monoclinic systems ) with Density Functional Theory (DFT) models.

- Hydrogen bond validation : Use difference Fourier maps to locate H-atoms and refine intramolecular interactions (e.g., S(6) ring motifs in anthranilic acid analogs ).

- Dynamic simulations : Molecular dynamics (MD) under periodic boundary conditions to account for crystal lattice effects.

Q. What methodological approaches are recommended for elucidating the role of the aminoethyl group in modulating biological activity compared to non-aminated analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 2-chlorobenzoic acid vs. This compound) and test in enzyme inhibition assays (e.g., prolyl hydroxylase ).

- Molecular docking : Compare binding affinities of the aminoethyl group with target proteins (e.g., using AutoDock Vina).

- Metabolic profiling : Track glycine conjugation (common in chlorobenzoic acids ) via LC-MS to assess bioavailability differences.

Q. What strategies optimize the yield of this compound in multi-step syntheses while minimizing side reactions?

- Methodological Answer :

- Stepwise optimization : Adjust reaction stoichiometry (e.g., 1.2:1 amine:halide ratio) and temperature (40–60°C for alkylation).

- Protecting groups : Use tert-butoxycarbonyl (Boc) for the amino group to prevent undesired coupling.

- Purification : Recrystallization from ethanol/water (yield >75%) or flash chromatography (silica gel, ethyl acetate/hexane) .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported for this compound in different solvent systems?

- Methodological Answer :

- Standardization : Report solvent polarity (e.g., logP via ChemDraw) and temperature (25°C ± 2°C).

- Recrystallization : Pre-purify the compound to >99% purity to exclude impurity effects.

- Comparative studies : Use nephelometry for turbidity analysis in solvents like DMSO, methanol, and aqueous buffers. Reference protocols from crystallography studies of 5-chloro-2-hydroxybenzoic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.